3-Ureidopropionic acid

Descripción general

Descripción

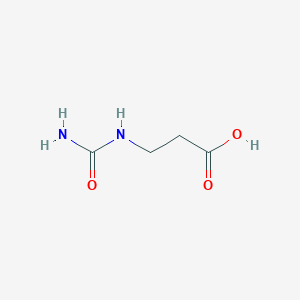

El ácido ureidopropiónico, también conocido como ácido 3-ureidopropanoico o N-carbamoil-beta-alanina, es un compuesto orgánico que pertenece a la clase de las ureas. Las ureas se caracterizan por la presencia de dos grupos amino conectados por un grupo funcional carbonilo (C=O). El ácido ureidopropiónico es un intermedio en el metabolismo de la uracilo, una nucleobase pirimidínica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido ureidopropiónico se puede sintetizar mediante la reacción de beta-alanina con urea en condiciones controladas. La reacción típicamente implica calentar beta-alanina y urea en presencia de un catalizador para facilitar la formación del grupo ureido.

Métodos de producción industrial: La producción industrial de ácido ureidopropiónico a menudo involucra el uso de técnicas avanzadas como la cromatografía de gases-espectrometría de masas en tándem para la cuantificación y purificación del compuesto .

Tipos de Reacciones:

Oxidación: El ácido ureidopropiónico puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: El compuesto también se puede reducir en condiciones específicas para producir formas reducidas.

Sustitución: El ácido ureidopropiónico puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo como agentes reductores.

Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.

Aplicaciones Científicas De Investigación

Biochemical Role

3-Ureidopropionic acid is an intermediate in the metabolism of uracil, produced by the action of the enzyme dihydropyrimidase on dihydrouracil. It plays a crucial role in amino acid metabolism and has been linked to several metabolic disorders.

Applications in Scientific Research

-

Metabolic Biomarker :

- Potential Diagnostic Tool : Elevated levels of this compound have been observed in patients with mitochondrial diseases and urea cycle disorders, suggesting its potential as a biomarker for these conditions. Research indicates that monitoring its levels could aid in diagnosing metabolic disorders related to uracil metabolism .

-

Neurotoxicity Studies :

- Pathological Accumulation : Studies have shown that excessive accumulation of this compound can lead to neurodegenerative effects due to its inhibition of mitochondrial energy metabolism. This has been particularly noted in cases of 3-ureidopropionase deficiency and severe propionic aciduria, where it contributes to significant neuropathology .

-

Drug Development :

- Enzymatic Interactions : The compound interacts with various enzymes involved in its metabolism, such as beta-ureidopropionase, which converts it into beta-alanine. Understanding these interactions is crucial for developing therapeutic strategies targeting metabolic disorders associated with its accumulation .

-

Inflammatory Response Research :

- Anti-inflammatory Effects : Recent studies have identified ureidopropionic acid as having anti-inflammatory properties, particularly in cellular models stimulated with lipopolysaccharides (LPS). It has been shown to attenuate the expression of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Future Research Directions

Future investigations into this compound should focus on:

- Clinical Applications : Exploring its utility as a biomarker for early diagnosis and monitoring of metabolic disorders.

- Therapeutic Potential : Assessing its role in drug formulations targeting neurological and inflammatory conditions.

- Mechanistic Studies : Further elucidating the pathways involved in its metabolism and interactions with other metabolites and enzymes.

Mecanismo De Acción

El mecanismo de acción del ácido ureidopropiónico implica su papel como intermedio en el metabolismo de la uracilo. Se convierte en beta-alanina a través de reacciones enzimáticas, que son esenciales para el correcto funcionamiento de las vías metabólicas. Los objetivos moleculares y las vías implicadas incluyen enzimas como la dihidropirimidina deshidrogenasa y la beta-ureidopropionasa .

Compuestos similares:

- Ácido beta-ureidoisobutírico

- Ácido N-carbamoil-aspártico

- Ácido N-acetilaspártico

Comparación: El ácido ureidopropiónico es único en su papel específico en el metabolismo de la uracilo. Mientras que compuestos similares como el ácido beta-ureidoisobutírico y el ácido N-carbamoil-aspártico también participan en las vías metabólicas, la participación del ácido ureidopropiónico en el metabolismo de la uracilo lo distingue de los demás .

Comparación Con Compuestos Similares

- Beta-ureidoisobutyric acid

- N-carbamoyl-aspartic acid

- N-acetylaspartic acid

Comparison: Ureidopropionic acid is unique in its specific role in the metabolism of uracil. While similar compounds like beta-ureidoisobutyric acid and N-carbamoyl-aspartic acid also participate in metabolic pathways, ureidopropionic acid’s involvement in uracil metabolism distinguishes it from others .

Actividad Biológica

3-Ureidopropionic acid, also known as N-carbamoyl-beta-alanine, is a significant metabolite in the pyrimidine degradation pathway. This compound has garnered attention due to its role in various biological processes, particularly in relation to metabolic disorders and neurological conditions. This article provides a detailed overview of the biological activity of this compound, including its metabolic pathways, potential biomarkers for diseases, and findings from recent research.

- Chemical Formula : C₄H₈N₂O₃

- Molecular Weight : 132.12 g/mol

- Classification : Urea derivative of beta-alanine

This compound is produced as a breakdown product of dihydrouracil, catalyzed by the enzyme dihydropyrimidase. It is further metabolized into beta-alanine by beta-ureidopropionase. Elevated levels of this metabolite are often observed in individuals with certain metabolic disorders, particularly those involving pyrimidine metabolism.

Metabolic Role and Pathways

This compound plays a crucial role in uracil metabolism. It serves as an intermediate in the breakdown of uracil, which is vital for nucleic acid synthesis and cellular energy production. The enzymatic pathways involved include:

- Dihydropyrimidase : Converts dihydrouracil to this compound.

- Beta-ureidopropionase : Further metabolizes this compound to beta-alanine.

This compound's accumulation can indicate deficiencies in these enzymes, leading to metabolic disorders such as beta-ureidopropionase deficiency and propionic acidemia.

Potential Biomarker for Metabolic Disorders

Research indicates that this compound may serve as a biomarker for various metabolic disorders:

- Mitochondrial Diseases : Elevated levels have been detected in urine samples from patients with mitochondrial diseases.

- Urea Cycle Disorders : Similarly, increased concentrations are noted in individuals with urea cycle disorders, suggesting its potential role in diagnostic processes .

Neurological Implications

Studies have demonstrated that this compound can act as an endogenous neurotoxin:

- Neurotoxicity : Research has shown that exposure to this metabolite can lead to neuronal damage through mechanisms involving mitochondrial dysfunction and excitotoxicity. Specifically, it inhibits mitochondrial energy metabolism and increases reactive oxygen species production, contributing to neurodegenerative processes .

Case Studies and Research Findings

- Case Study on Neuropathology :

- Predictive Capacity in Infants :

Research Data Table

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound:

- Diagnostic Applications : Investigating its specificity and sensitivity as a biomarker for various metabolic disorders.

- Therapeutic Potential : Understanding its role in neuroprotection or neurotoxicity could lead to novel therapeutic strategies for related conditions.

Análisis De Reacciones Químicas

Degradation to β-Alanine

3-UPA is further metabolized by β-ureidopropionase (EC 3.5.1.6, gene UPB1) into β-alanine, ammonia, and CO₂:

| Parameter | Value |

|---|---|

| Optimal pH | 8.0 |

| Cofactor | Mg²⁺ (10 mM) |

| Kinetic constant (Km) | 125 mM (3-UPA) |

Deficiency in β-ureidopropionase leads to pathological accumulation of 3-UPA, associated with neurotoxicity and mitochondrial dysfunction .

Carbodiimide-Mediated Coupling

3-UPA participates in peptide synthesis via carbodiimide coupling (e.g., EDC/HOBt system):

Example Synthesis :

-

Reagents : 3-UPA (1.12 mmol), 1-hydroxybenzotriazole (HOBt), EDC, DIPEA in DMF.

-

Conditions : 0°C to room temperature, 16 h.

Ureido Functionalization

In alkaline conditions, 3-UPA undergoes transamidation via isocyanic acid intermediates, enabling ureido group transfer :

Key Observations :

-

Reaction efficiency depends on temperature (optimal: 90°C) and urea:amine molar ratio (12:1) .

-

Competing hydrolysis is minimized under anhydrous conditions .

Thermal Decomposition

3-UPA decomposes at elevated temperatures (170–175°C), forming β-alanine and CO₂ :

| Property | Value |

|---|---|

| Melting point | 170–175°C (decomposes) |

| pKa | 4.99 (carboxylic acid) |

Oxidative Stress Induction

In neuronal cells, 3-UPA inhibits mitochondrial complex V (ATP synthase), leading to reactive oxygen species (ROS) accumulation and calcium dysregulation :

Protective Agents :

-

α-Tocopherol (ROS scavenger): Reduces neurodegeneration by 40% .

-

MK-801 (NMDA antagonist): Blocks excitotoxic calcium influx .

Comparative Analysis of Key Reactions

| Reaction Type | Conditions | Products | Biological Impact |

|---|---|---|---|

| Enzymatic hydrolysis | pH 8.0, Mg²⁺ | β-Alanine, CO₂, NH₃ | Essential for amino acid metabolism |

| Carbodiimide coupling | EDC/HOBt, DMF, 0–25°C | Amide derivatives | Enables peptide synthesis |

| Thermal decomposition | 170–175°C | β-Alanine, CO₂, NH₃ | Industrial synthesis routes |

Propiedades

IUPAC Name |

3-(carbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJWCHRYRHKBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196771 | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

20.9 mg/mL | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-88-4 | |

| Record name | N-Carbamoyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 462-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamoyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(carbamoylamino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-UREIDOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24QL9BQ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Ureidopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.